molecular formula C19H18N2O3 B2451535 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione CAS No. 1164511-99-2

1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione

Cat. No. B2451535
CAS RN: 1164511-99-2
M. Wt: 322.364
InChI Key: JRWWZPGKAYSCGA-GZTJUZNOSA-N
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Description

“1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione” is a chemical compound with the molecular formula C19H18N2O3 . It is also known as "(6E)-1-benzyl-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione" .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of p-Aminobenzoic Acid Diamides : A study by Agekyan and Mkryan (2015) demonstrated the synthesis of p-aminobenzoic acid diamides using a compound similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, which involved acylation of various amines to yield corresponding diamides (Agekyan & Mkryan, 2015).

  • Nematicidal and Antimicrobial Properties : Reddy, Srinivas, and Nagaraj (2009) synthesized a series of compounds similar to this compound, exhibiting significant nematicidal and antimicrobial activities (Reddy, Srinivas, & Nagaraj, 2009).

  • Antibacterial Activity of Oxadiazoles : Aghekyan et al. (2020) researched the synthesis of 1,3,4-oxadiazoles, where derivatives of a similar compound showed promising antibacterial activity (Aghekyan et al., 2020).

  • Molecular Structure Analysis : Demir et al. (2010) analyzed the molecular structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, highlighting the utility of such compounds in structural studies (Demir et al., 2010).

Biological and Pharmaceutical Applications

  • Synthesis of Fused Pyranones : Ornik et al. (1990) utilized methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with structural similarities, in the synthesis of various derivatives, including tetrahydro-2H-1-benzopyran-2-one, showcasing the compound's potential in pharmaceutical synthesis (Ornik et al., 1990).

  • Synthesis of Pyrazoles and Pyranones : Shandala, Ayoub, and Mohammad (1984) synthesized 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, indicating the application of similar compounds in creating complex molecular structures (Shandala, Ayoub, & Mohammad, 1984).

  • Synthesis of Carbohydrate-Based Compounds : Borrachero‐Moya et al. (1998) synthesized a series of compounds involving similar structures, connecting them with sugar moieties, demonstrating potential applications in the synthesis of carbohydrate-based pharmaceuticals (Borrachero‐Moya et al., 1998).

  • Conformationally Constrained Peptidomimetic Derivatives : Gloanec et al. (2002) described the synthesis of a conformationally constrained peptidomimetic derivative using a structurally related compound, indicating its utility in developing novel therapeutic agents (Gloanec et al., 2002).

  • Synthesis of Antimicrobial and Antioxidant Compounds : Rangaswamy et al. (2017) synthesized functionalized pyrazole scaffolds with structures similar to this compound, exhibiting antimicrobial and antioxidant properties (Rangaswamy et al., 2017).

properties

IUPAC Name

(6E)-1-benzyl-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-16-9-7-14(8-10-16)11-17-19(23)20-12-18(22)21(17)13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,20,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWWZPGKAYSCGA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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